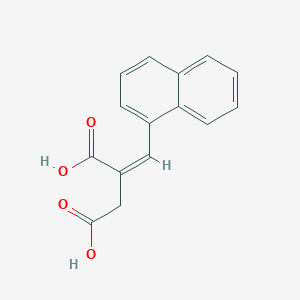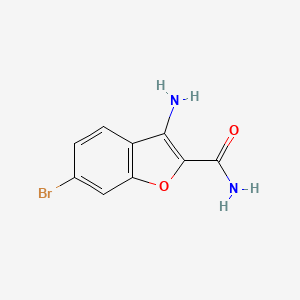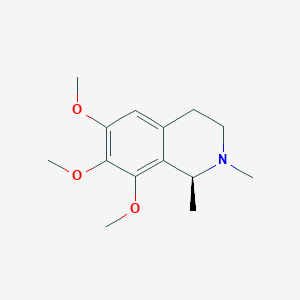![molecular formula C14H9NO4 B11859857 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione CAS No. 5020-72-4](/img/structure/B11859857.png)
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry, organic synthesis, and material science. This compound, with its unique structure, offers interesting properties that make it valuable for various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the Gould-Jacob and Friedländer synthesis protocols are well-known classical methods used for constructing quinoline scaffolds . These methods typically involve the condensation of aniline derivatives with carbonyl compounds, followed by cyclization and oxidation steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, or green reaction protocols to ensure high yields and environmentally friendly processes . The choice of method depends on factors such as cost, scalability, and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding hydroquinone form.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3) to introduce functional groups at specific positions on the quinoline ring.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized for specific applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione has several scientific research applications:
Mécanisme D'action
The exact mechanism of action of 9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione is not well-documented. like other quinoline derivatives, it is likely to interact with specific molecular targets and pathways in biological systems. These interactions may involve binding to enzymes or receptors, leading to the modulation of biochemical processes and therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline: The parent compound of the quinoline family, known for its wide range of biological activities.
4-Hydroxyquinoline: Another quinoline derivative with significant pharmaceutical and biological importance.
2-Hydroxyquinoline: Known for its antimicrobial properties and used in various medicinal applications.
Uniqueness
9-Hydroxy-3-methylbenzo[g]quinoline-2,5,10(1h)-trione stands out due to its unique structure, which combines the quinoline scaffold with additional functional groups. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications.
Propriétés
Numéro CAS |
5020-72-4 |
|---|---|
Formule moléculaire |
C14H9NO4 |
Poids moléculaire |
255.22 g/mol |
Nom IUPAC |
9-hydroxy-3-methyl-1H-benzo[g]quinoline-2,5,10-trione |
InChI |
InChI=1S/C14H9NO4/c1-6-5-8-11(15-14(6)19)13(18)10-7(12(8)17)3-2-4-9(10)16/h2-5,16H,1H3,(H,15,19) |
Clé InChI |
HPPOELGXWIJZGC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=O)C3=C(C2=O)C=CC=C3O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)

![9-Methyl-5-sulfanylidene-5H-[1,3]thiazolo[3,2-a][1,8]naphthyridine-6-carbonitrile](/img/structure/B11859818.png)







